molecular formula C7H8BrNO B2656129 5-Bromo-4,6-dimethylpyridin-2(1H)-one CAS No. 89694-55-3

5-Bromo-4,6-dimethylpyridin-2(1H)-one

Cat. No.: B2656129
CAS No.: 89694-55-3
M. Wt: 202.051
InChI Key: WNZWLNPIBWWXBW-UHFFFAOYSA-N
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Description

5-Bromo-4,6-dimethylpyridin-2(1H)-one is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of a bromine atom at the 5th position and two methyl groups at the 4th and 6th positions on the pyridine ring The compound also contains a ketone functional group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4,6-dimethylpyridin-2(1H)-one typically involves the bromination of 4,6-dimethylpyridin-2(1H)-one. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 5th position. The reaction conditions often include the use of a solvent such as acetic acid or dichloromethane and may require a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The process would typically include the bromination step followed by purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4,6-dimethylpyridin-2(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The ketone group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products

    Substitution Reactions: Products include 5-amino-4,6-dimethylpyridin-2(1H)-one and 5-thio-4,6-dimethylpyridin-2(1H)-one.

    Oxidation Reactions: Products include 4,6-dimethylpyridine-2,5-dicarboxylic acid and 4,6-dimethylpyridine-2-carboxaldehyde.

    Reduction Reactions: The major product is 5-bromo-4,6-dimethylpyridin-2(1H)-ol.

Scientific Research Applications

5-Bromo-4,6-dimethylpyridin-2(1H)-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used as a probe to study various biological processes and interactions.

Mechanism of Action

The mechanism of action of 5-Bromo-4,6-dimethylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the ketone group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethylpyridin-2(1H)-one: Lacks the bromine atom, making it less reactive in substitution reactions.

    5-Chloro-4,6-dimethylpyridin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    5-Bromo-2,4-dimethylpyridine: Similar but lacks the ketone group, affecting its chemical behavior and applications.

Uniqueness

5-Bromo-4,6-dimethylpyridin-2(1H)-one is unique due to the presence of both the bromine atom and the ketone group, which confer distinct reactivity and potential applications. The combination of these functional groups makes it a versatile compound in various chemical transformations and research applications.

Properties

IUPAC Name

5-bromo-4,6-dimethyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-4-3-6(10)9-5(2)7(4)8/h3H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZWLNPIBWWXBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=C1Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-amino-5-bromo-4,6-dimethylpyridine (0.7 g, 3.48 mmol) in water (6.4 mL) was added an aqueous solution of hypophosphorous acid (50%, 2.9 mL, 27.84 mmol). The mixture was cooled to about 0° C. and a solution of sodium nitrite (0.281 g, 4.07 mmol) in water (1.4 mL) was added with vigorous stirring, maintaining the temperature below 5° C. The mixture was stirred for 30 minutes at 0° C. and was then allowed to warm up to r.t. overnight. The solution was neutralized to pH 6-7 with an aqueous solution of sodium hydroxide (2.0M) and cooled to 5° C. for 5 h. The resulting precipitate was filtered off and washed with cold water. The solid obtained was dried in vacuo to give the title compound (0.681 g, 97%) as a white solid. δH (CDCl3) 6.35 (1H, s), 2.47 (3H, s), 2.29 (3H, s). LCMS (ES+) 201/203 (M+H)+, RT 2.16 minutes (Method 1).
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step One
Name
Quantity
6.4 mL
Type
solvent
Reaction Step One
Quantity
0.281 g
Type
reactant
Reaction Step Two
Name
Quantity
1.4 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
97%

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